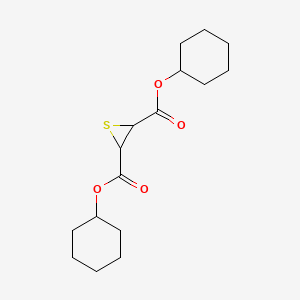

Dicyclohexyl thiirane-2,3-dicarboxylate

Description

Dicyclohexyl thiirane-2,3-dicarboxylate (DTDC) is a sulfur-containing cyclic ester derivative featuring a thiirane (episulfide) ring fused to a dicarboxylate backbone. The compound is characterized by two cyclohexyl ester groups attached to the thiirane-2,3-dicarboxylate core. The thiirane ring’s inherent strain and sulfur atom likely confer distinct reactivity compared to oxygenated analogs .

Properties

CAS No. |

61391-25-1 |

|---|---|

Molecular Formula |

C16H24O4S |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

dicyclohexyl thiirane-2,3-dicarboxylate |

InChI |

InChI=1S/C16H24O4S/c17-15(19-11-7-3-1-4-8-11)13-14(21-13)16(18)20-12-9-5-2-6-10-12/h11-14H,1-10H2 |

InChI Key |

OCNYMDOVTXLYEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2C(S2)C(=O)OC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl thiirane-2,3-dicarboxylate typically involves the reaction of cyclohexyl derivatives with thiirane precursors. One common method is the reaction of dicyclohexyl maleate with sulfur sources under controlled conditions to form the thiirane ring. The reaction is often carried out in the presence of a base, such as potassium hydroxide, and an aprotic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl thiirane-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiirane ring can lead to the formation of thiols or thioethers.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom in the thiirane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiirane ring under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thiirane derivatives depending on the nucleophile used.

Scientific Research Applications

Dicyclohexyl thiirane-2,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological activities.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of dicyclohexyl thiirane-2,3-dicarboxylate involves the interaction of the thiirane ring with various molecular targets. The strained ring structure makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound’s molecular targets and pathways include enzymes and proteins that interact with sulfur-containing compounds, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs of DTDC include:

| Compound Name | Core Structure | Ester Groups | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| Dicyclohexyl (2S,3S)-oxirane-2,3-dicarboxylate | Oxirane (epoxide) | Cyclohexyl | 84315-89-9 | C₁₆H₂₄O₅S* | 336.4 g/mol |

| Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | Cyclohexane | 2-ethylhexyl | 84-71-9 | C₂₄H₄₄O₄ | 396.6 g/mol |

| Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate | Substituted cyclohexane | Ethyl, 4-chlorophenyl | Not provided | C₂₀H₂₃ClO₇ | 410.8 g/mol |

| Dicyclohexyl benzene-1,3-dicarboxylate | Benzene | Cyclohexyl | 18699-42-8 | C₂₀H₂₆O₄ | 330.4 g/mol |

Notes:

- DTDC vs. Oxirane Analog : Replacing sulfur with oxygen in the oxirane derivative reduces ring strain but eliminates sulfur’s nucleophilicity and redox activity. This substitution may alter reactivity in ring-opening polymerizations or cross-linking reactions .

- DTDC vs.

- DTDC vs. Aromatic Analogs : Benzene-based dicarboxylates (e.g., dicyclohexyl benzene-1,3-dicarboxylate) lack the strained cyclic ether/sulfide moiety, resulting in lower chemical reactivity but greater thermal stability .

Physicochemical Properties

- Solubility: Cyclohexyl esters (e.g., DTDC and its analogs) are typically lipophilic due to bulky cyclohexyl groups, limiting water solubility. For instance, bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is classified as a non-polar solvent with applications in plasticizers .

- Thermal Stability : Thiiranes are generally less thermally stable than epoxides due to weaker C–S bonds. For example, dicyclohexyl disulfide (CAS 2550-40-5) decomposes at lower temperatures compared to analogous ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.